molecular formula C12H17BrN2O3S B1451215 2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide CAS No. 100248-45-1

2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide

Cat. No. B1451215
CAS RN: 100248-45-1
M. Wt: 349.25 g/mol
InChI Key: WBCGFAZQLDQWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide is a chemical compound that belongs to the family of sulfonamides. It is a white to off-white solid that is used for various scientific applications. The molecular weight of this compound is 349.24 and the molecular formula is C12H17BrN2O3S .


Molecular Structure Analysis

The molecular structure of 2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide consists of 12 carbon atoms, 17 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. It serves as a reagent in the identification and quantification of proteins, aiding in the understanding of their interactions and dynamics within a biological context .

Biochemical Applications

As a member of the sulfonamide family, this compound finds its use in various biochemical applications. It can act as an inhibitor or a reactive substrate in enzymatic reactions, contributing to the study of enzyme kinetics and mechanisms.

Pharmaceutical Research

In the pharmaceutical industry, this compound is explored for its potential as a building block in drug design and synthesis. Its structural features may be key in developing new therapeutic agents with sulfonamide as a functional group .

Chemical Synthesis

This compound plays a role in chemical synthesis, particularly in reactions involving the benzylic position. It can participate in nucleophilic substitution reactions, which are fundamental in creating complex organic molecules .

Materials Science

In materials science, this compound could be investigated for its properties in the development of new materials. Its molecular structure may contribute to the creation of novel polymers or coatings with specific characteristics.

Environmental Science

The applications of this compound extend to environmental science, where it might be used in the analysis of soil or water samples for contaminants. Its chemical properties could assist in the detection and quantification of environmental pollutants.

Analytical Chemistry

Analytical chemists may employ this compound in developing new methods for substance detection and analysis. Its unique molecular signature allows for its use as a standard or reference in various analytical techniques .

Advanced Battery Science

Lastly, the compound’s potential applications in advanced battery science are worth exploring. Its chemical stability and reactivity could be advantageous in researching and developing more efficient energy storage systems .

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of 2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide .

properties

IUPAC Name

2-bromo-N-[4-(diethylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O3S/c1-3-15(4-2)19(17,18)11-7-5-10(6-8-11)14-12(16)9-13/h5-8H,3-4,9H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCGFAZQLDQWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide
Reactant of Route 3
Reactant of Route 3
2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide
Reactant of Route 6
Reactant of Route 6
2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.